molecular formula C10HF17O2 B14456144 2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid CAS No. 71178-11-5

2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid

Cat. No.: B14456144
CAS No.: 71178-11-5
M. Wt: 476.09 g/mol
InChI Key: PVHDAXINLZCHGK-UHFFFAOYSA-N
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Description

2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid is a perfluorinated carboxylic acid. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, resistance to degradation, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid typically involves the fluorination of a suitable precursor. One common method is the electrochemical fluorination (ECF) of dec-2-enoic acid. This process involves the use of anhydrous hydrogen fluoride (HF) and an electric current to replace hydrogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the corrosive nature of hydrogen fluoride and ensure efficient fluorination of the precursor. The reaction conditions, such as temperature, current density, and HF concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Perfluorinated ketones or aldehydes.

    Reduction: Perfluorinated alcohols.

    Substitution: Various perfluorinated derivatives depending on the substituent introduced.

Scientific Research Applications

2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other perfluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with proteins and cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of fluoropolymers, surfactants, and coatings due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of 2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid involves its interaction with molecular targets such as proteins and cell membranes. The fluorine atoms create a highly electronegative environment, which can disrupt hydrogen bonding and alter the structure and function of proteins. Additionally, the hydrophobic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorononanoic acid (PFNA)
  • Perfluorodecanoic acid (PFDA)

Comparison

2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid is unique due to its specific fluorination pattern and the presence of a double bond. This structure imparts distinct chemical properties, such as increased reactivity in certain types of reactions compared to fully saturated perfluorinated acids. Additionally, the double bond can serve as a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

71178-11-5

Molecular Formula

C10HF17O2

Molecular Weight

476.09 g/mol

IUPAC Name

2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-2-enoic acid

InChI

InChI=1S/C10HF17O2/c11-1(3(28)29)2(12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h(H,28,29)

InChI Key

PVHDAXINLZCHGK-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(C(=O)O)F

Origin of Product

United States

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